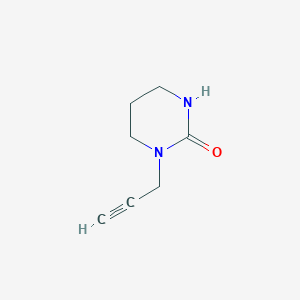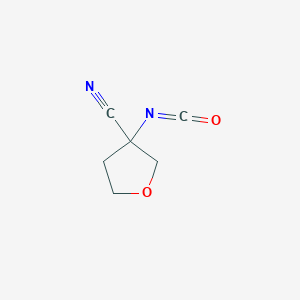
(5-(Ethylthio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(Ethylthio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Ethylthio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine typically involves the reaction of ethylthio compounds with triazole derivatives. Common reagents include ethylthiol and methyltriazole, and the reaction is often carried out under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions would depend on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: Substitution reactions can occur at the triazole ring or the ethylthio group, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution may produce various alkylated triazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as an intermediate in the synthesis of other triazole derivatives, which are valuable in various chemical reactions.
Biology
In biological research, triazole compounds are studied for their potential antimicrobial, antifungal, and anticancer properties.
Medicine
Pharmaceutical applications include the development of drugs targeting specific enzymes or receptors, leveraging the triazole ring’s ability to interact with biological molecules.
Industry
In the industrial sector, triazole compounds are used as corrosion inhibitors, agrochemicals, and materials for electronic applications.
Wirkmechanismus
The mechanism of action of (5-(Ethylthio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Methyl-4h-1,2,4-triazol-3-yl)methanamine
- (5-(Methylthio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine
- (5-(Ethylthio)-4-ethyl-4h-1,2,4-triazol-3-yl)methanamine
Uniqueness
(5-(Ethylthio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine is unique due to the presence of the ethylthio group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Eigenschaften
Molekularformel |
C6H12N4S |
|---|---|
Molekulargewicht |
172.25 g/mol |
IUPAC-Name |
(5-ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C6H12N4S/c1-3-11-6-9-8-5(4-7)10(6)2/h3-4,7H2,1-2H3 |
InChI-Schlüssel |
QZMUTAWUVWPSRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NN=C(N1C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13647818.png)
